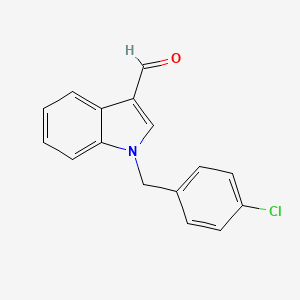

1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde

Descripción general

Descripción

Oncrasin-1 es una molécula pequeña identificada a través de la detección de letalidad sintética, que se dirige específicamente a las células cancerosas con mutaciones en el gen K-Ras. Es conocida por su potente actividad antitumoral, particularmente contra las células de cáncer de pulmón humano con mutaciones K-Ras. Oncrasin-1 funciona como un inhibidor de la ARN polimerasa II, lo que lleva a la supresión de la síntesis de ARN e induce la apoptosis en las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Oncrasin-1 implica la formación de una estructura central de indol. Un método común incluye la reacción de cloruro de 4-clorobencilo con indolo-3-carbaldehído en presencia de una base como carbonato de potasio en dimetilformamida (DMF). La reacción se lleva a cabo típicamente a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de Oncrasin-1 probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de técnicas de síntesis automatizada y el desarrollo de derivados radiactivos para la obtención de imágenes in vivo de la expresión de K-Ras mutante en tumores malignos .

Análisis De Reacciones Químicas

Tipos de reacciones: Oncrasin-1 experimenta varias reacciones químicas, que incluyen:

Oxidación: El núcleo de indol puede oxidarse en condiciones específicas.

Sustitución: El grupo clorobencilo puede sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar reactivos como permanganato de potasio o trióxido de cromo.

Sustitución: Nucleófilos como aminas o tioles pueden reaccionar con el grupo clorobencilo en condiciones básicas.

Productos principales:

Oxidación: Derivados oxidados del núcleo de indol.

Sustitución: Derivados sustituidos con varios grupos funcionales que reemplazan el átomo de cloro

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde has been investigated for its anticancer effects. Notably, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines. For instance, research indicates that N'-substituted derivatives incorporating this indole core exhibit potent activity against colon, prostate, and lung cancer cells, with IC50 values ranging from 0.56 to 0.83 µM for certain derivatives . The mechanism of action involves the modulation of cellular signaling pathways, including apoptosis induction through caspase activation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases . This property is particularly relevant in the context of developing new anti-inflammatory drugs.

Biological Research

Cellular Probes

In biological studies, this compound serves as a valuable probe for investigating cellular processes. Its ability to interact with specific molecular targets allows researchers to explore mechanisms underlying various biological phenomena, including apoptosis and cell signaling pathways.

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of this compound and its derivatives. By modifying substituents on the indole core, researchers can optimize biological activity and selectivity against specific targets, enhancing the compound's therapeutic potential .

Industrial Applications

Chemical Synthesis

In synthetic organic chemistry, this compound acts as a building block for more complex molecules. Its versatile reactivity allows it to participate in various chemical reactions, such as oxidation and substitution, making it useful in developing new materials and chemicals.

Pharmaceutical Development

The compound's unique structure positions it as a candidate for drug development. Its derivatives are being explored for their potential use in treating cancers associated with specific genetic mutations, such as those in the K-Ras gene. The ability to modify its structure further enhances its applicability in medicinal chemistry.

Case Studies

Mecanismo De Acción

Oncrasin-1 ejerce sus efectos induciendo la agregación anormal de la proteína quinasa C iota (PKCι) en el núcleo de las células sensibles. Esto lleva a la disociación de PKCι de CDK9/Cyclin T1, lo que resulta en una disminución de la fosforilación de la ARN polimerasa II y la supresión del procesamiento de ARN. El compuesto se dirige específicamente a las células cancerosas con mutaciones K-Ras, lo que lleva a la apoptosis .

Compuestos similares:

NSC-743380: Un análogo de Oncrasin-1 con actividad antitumoral similar.

NSC-741909: Otro análogo con potentes efectos antitumorales.

Comparación: Oncrasin-1 es único en su capacidad para inducir la agregación de PKCι y dirigirse específicamente a las células cancerosas con K-Ras mutante. Sus análogos, como NSC-743380 y NSC-741909, se han desarrollado para optimizar la actividad antitumoral y los perfiles de seguridad. NSC-743380, por ejemplo, ha mostrado una mayor actividad antitumoral y un mejor perfil de seguridad en comparación con Oncrasin-1 .

Comparación Con Compuestos Similares

NSC-743380: An analogue of Oncrasin-1 with similar antitumor activity.

NSC-741909: Another analogue with potent antitumor effects.

Comparison: Oncrasin-1 is unique in its ability to induce the aggregation of PKCι and specifically target K-Ras mutant cancer cells. Its analogues, such as NSC-743380 and NSC-741909, have been developed to optimize antitumor activity and safety profiles. NSC-743380, for example, has shown greater antitumor activity and a better safety profile compared to Oncrasin-1 .

Actividad Biológica

1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde is a compound that has garnered significant attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews recent studies focusing on its cytotoxicity against cancer cell lines, antimicrobial properties, and mechanisms of action.

Synthesis and Characterization

The compound is synthesized through various methods, often involving the reaction of indole derivatives with aldehydes or other electrophiles. The characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of derivatives containing the this compound moiety.

Cytotoxicity Studies

In a study evaluating a series of N'-substituted derivatives, it was found that compounds with the 1-(4-chlorobenzyl) group exhibited significant cytotoxicity against several human cancer cell lines, including:

- SW620 (colon cancer)

- PC-3 (prostate cancer)

- NCI-H23 (lung cancer)

The most potent derivatives displayed IC50 values as low as , indicating strong cytotoxic effects. For instance, compounds with additional substituents like 2-OH showed IC50 values ranging from to .

The mechanism appears to involve the activation of caspases, crucial for apoptosis. Compounds such as 4b and 4f were reported to enhance caspase activity significantly, suggesting that these derivatives induce programmed cell death in cancer cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative pathogens.

Evaluation of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives:

- MIC values ranged from to for the most active derivatives.

- The compounds were effective against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies illustrate the biological efficacy of this compound derivatives:

- Cytotoxicity Against Cancer Cell Lines

- A derivative exhibited an IC50 value of against NCI-H23 cells, showcasing its potential as a lead compound in anticancer drug development.

- Antimicrobial Activity

Data Summary

Below is a table summarizing key findings related to the biological activity of this compound:

| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Notes |

|---|---|---|---|

| Cytotoxicity | SW620 | Strong apoptosis induction via caspase activation | |

| PC-3 | Highly potent against prostate cancer | ||

| NCI-H23 | Variability based on substituents | ||

| Antimicrobial | Staphylococcus aureus | Effective against biofilm formation | |

| Escherichia coli | Not specified | Broad-spectrum antibacterial activity |

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRQMXCSSAPUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997062 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75629-57-1 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oncrasin 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.